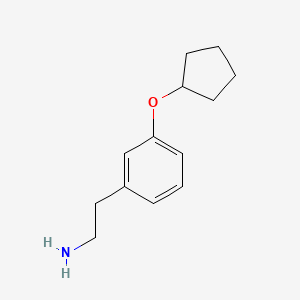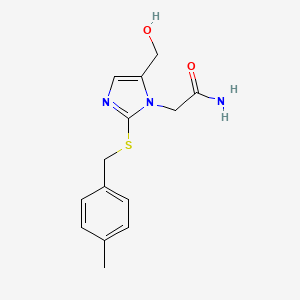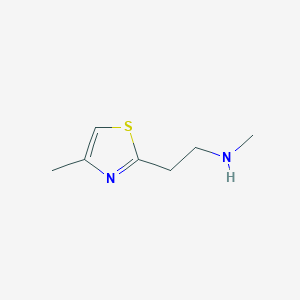![molecular formula C17H17NO4S B2689340 Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-08-2](/img/structure/B2689340.png)
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiophene ring, and a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and thiophene moieties, followed by their coupling with the piperidine ring. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of Thiophene Moiety: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole and thiophene moieties with the piperidine ring using reagents such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent growth inhibition properties against cancer cell lines.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of the benzo[d][1,3]dioxole, thiophene, and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(12-1-2-15-16(9-12)21-11-20-15)18-6-3-13(4-7-18)22-14-5-8-23-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWJVITLWRVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
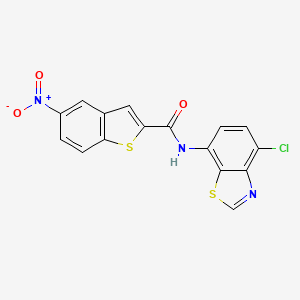
![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)
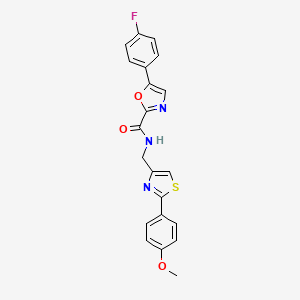
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)

![3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
![1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2689271.png)
![3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2689273.png)
![N-[3-(1H-PYRAZOL-3-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2689274.png)
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
